molecular formula C17H22N2O4 B2809684 N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1258722-47-2

N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2809684
CAS No.: 1258722-47-2
M. Wt: 318.373
InChI Key: AORDFSPNGQEKEM-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound characterized by its unique structural features, including a cyanocyclobutyl group and a trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps:

  • Formation of the Cyanocyclobutyl Intermediate: : The initial step involves the preparation of the cyanocyclobutyl intermediate

  • Coupling with Trimethoxyphenyl Acetate: : The next step involves the coupling of the cyanocyclobutyl intermediate with 3,4,5-trimethoxyphenyl acetate. This reaction is typically carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

  • N-Methylation: : The final step involves the N-methylation of the coupled product. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-19(17(11-18)6-5-7-17)15(20)10-12-8-13(21-2)16(23-4)14(9-12)22-3/h8-9H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORDFSPNGQEKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC(=C(C(=C1)OC)OC)OC)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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